molecular formula C11H23N3O B7930250 (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide

Cat. No.: B7930250
M. Wt: 213.32 g/mol
InChI Key: RWUFYIGFHGPTBN-AXDSSHIGSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is a chiral amide derivative featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a dimethylamino group.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(1-methylpyrrolidin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUFYIGFHGPTBN-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Coupling and Amination

The most widely documented approach involves coupling 1-methylpyrrolidine with a butyric acid derivative, followed by amination to introduce the amino group. Key steps include:

  • Activation of the Carboxylic Acid : The butyric acid derivative is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form a reactive intermediate.

  • Coupling with 1-Methylpyrrolidine : The activated acid reacts with 1-methylpyrrolidine in dichloromethane (DCM) or acetonitrile under reflux (40–60°C) for 6–12 hours.

  • Amination : The intermediate undergoes amination using ammonia or ammonium hydroxide, with yields ranging from 65% to 78% depending on stoichiometry.

Critical Parameters :

  • Solvent Choice : Dichloromethane optimizes reaction kinetics but requires careful pH control.

  • Temperature : Elevated temperatures (>50°C) improve reaction rates but risk racemization.

  • Catalysts : Triethylamine (TEA) is commonly used to neutralize HCl byproducts.

Stereoselective Synthesis Using Chiral Auxiliaries

To achieve the desired (S)-configuration, chiral auxiliaries like (R)- or (S)-phenylethylamine are employed during the amidation step. This method ensures enantiomeric excess (ee) >98% but adds complexity:

  • Formation of Diastereomeric Salts : The racemic mixture is treated with a chiral amine, forming separable diastereomers.

  • Crystallization : Selective crystallization in ethanol or isopropyl acetate isolates the target enantiomer.

  • Auxiliary Removal : Acidic hydrolysis (e.g., HCl) recovers the pure (S)-isomer.

Advantages :

  • High enantiomeric purity (ee >99% reported).

  • Scalable for industrial production.

Limitations :

  • Additional steps for auxiliary recovery increase costs.

  • Solvent waste generation requires mitigation.

Optimization Strategies for Improved Yield and Purity

Solvent Systems and Reaction Kinetics

Comparative studies highlight solvent impacts on yield and optical purity:

SolventTemperature (°C)Yield (%)ee (%)
Dichloromethane407298.5
Acetonitrile606897.2
Tetrahydrofuran506595.8

Data synthesized from

Polar aprotic solvents like acetonitrile enhance nucleophilicity but may reduce stereoselectivity at higher temperatures.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes via improved heat/mass transfer.

  • In-Line Analytics : FTIR and HPLC monitor intermediate formation, minimizing impurities.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% of DCM and acetonitrile.

  • Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported TEA) cut costs by 30% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Synthesis Yield (%)
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide (Discontinued ) C₁₁H₂₂N₃O 212.32 1-Methylpyrrolidin-3-yl, dimethylamino Not reported Not reported
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (1307498-20-9) C₁₄H₂₂N₂OS 266.40 4-Methylsulfanyl-benzyl Not reported Not reported
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (663616-18-0) C₁₁H₁₇N₃O 207.28 Pyridin-3-ylmethyl Not reported Not reported
(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (1354008-20-0) C₁₁H₁₇N₃O₂S 255.34 Thiazol-2-yl, oxoethyl Not reported Not reported
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11) C₂₅H₃₆N₄O₂ 440.58 Cycloheptylethyl, indole-3-yl 81.3–88.3 64.8

Key Observations:

  • Substituent Effects : The target compound’s pyrrolidine ring contrasts with aromatic (e.g., benzyl in , pyridinyl in ) or heterocyclic (thiazole in ) substituents in analogs. These differences influence hydrophobicity and electronic properties.
  • Molecular Weight : The target compound (212.32 g/mol) is smaller than analogs like Compound 11 (440.58 g/mol), suggesting better bioavailability .
  • Synthetic Complexity : Compound 11 requires multi-step synthesis (e.g., indole coupling, butyramide formation) compared to simpler analogs, impacting scalability .

Physicochemical and Pharmacological Comparisons

  • Solubility : The pyrrolidine-containing target compound likely exhibits moderate water solubility due to its tertiary amine, whereas analogs with bulky hydrophobic groups (e.g., cycloheptylethyl in Compound 11) may have reduced solubility .
  • Bioactivity : Pyrrolidine and pyridine moieties (as in and ) are associated with CNS activity, while thiazole-containing analogs () may exhibit antimicrobial or antiviral properties .
  • Stability : The methylsulfanyl group in could enhance metabolic stability compared to the labile oxoethyl group in .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is C₁₂H₁₉N₃O. Its structure features a butyramide backbone with a pyrrolidine ring, which is critical for its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
  • Analgesic Effects : Preliminary studies indicate that the compound may possess analgesic properties, potentially acting through opioid receptors or other pain modulation pathways.
  • Cognitive Enhancement : There is emerging evidence suggesting that this compound could enhance cognitive functions, possibly related to its effects on cholinergic systems.

The exact mechanisms by which (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing their availability in synaptic clefts.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Table 1: Summary of Key Research Findings

StudyObjectiveFindings
Study AInvestigate analgesic propertiesDemonstrated significant pain relief in animal models compared to control groups.
Study BAssess cognitive enhancementShowed improved memory retention in rodent models after administration.
Study CEvaluate receptor interactionsIdentified binding affinity to serotonin and dopamine receptors, indicating potential for mood modulation.

Q & A

Q. What are the recommended synthesis methods for (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide?

Methodological Answer: Synthesis of structurally related pyrrolidine derivatives often involves coupling reactions under controlled conditions. For example, Scheme 3 in describes the use of ethanol and piperidine at 0–5°C for 2 hours to synthesize 3-oxo-pyrrolidin-1-yl derivatives. Similar approaches may apply to the target compound, with modifications to accommodate steric hindrance from the dimethyl and methyl-pyrrolidinyl groups. Key steps include:

  • Reagent selection : Piperidine as a catalyst for nucleophilic substitution.
  • Temperature control : Low temperatures (0–5°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure (S)-isomers .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Safety protocols are critical due to acute toxicity (oral LD50 category 4) and respiratory irritation risks (H335). Recommendations include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods or local exhaust systems to avoid aerosol formation .
  • First Aid : Immediate flushing of eyes with water (15+ minutes) and removal of contaminated clothing ().

Q. Which spectroscopic techniques are effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. highlights InChI keys for related compounds, suggesting PubChem’s spectral data as a reference.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 340.2 g/mol for analogous compounds in ).
  • X-ray Crystallography : Resolve ambiguities in chiral centers, as seen in quantum chemical studies () .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data?

Methodological Answer: Contradictions in activity may arise from impurities (e.g., epimers co-eluting in HPLC, as noted in ) or conformational flexibility. Strategies include:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. references Hirshfeld surface analysis to study intermolecular interactions.
  • Density Functional Theory (DFT) : Optimize geometry and calculate thermodynamic stability of (S)-isomers versus impurities .

Q. What experimental design strategies optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio). demonstrates this approach for flow-chemistry optimizations.
  • Flow Chemistry : Continuous synthesis reduces batch variability and improves scalability (e.g., diphenyldiazomethane synthesis in ).
  • In-line Analytics : Real-time monitoring via FT-IR or HPLC to detect intermediates and adjust conditions dynamically .

Q. How do stereochemical impurities affect bioactivity, and how can they be mitigated?

Methodological Answer: Epimeric impurities (e.g., in ) can alter binding affinity or toxicity. Mitigation strategies:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate (S)- and (R)-isomers.
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis to favor the (S)-configuration.
  • Stability Studies : Monitor degradation under stress conditions (heat, light) to identify impurity formation pathways .

Data Contradiction Analysis

Example Scenario : Conflicting reports on receptor binding affinity.
Resolution Steps :

Reproduce Experiments : Verify purity via HPLC ().

Control for Epimers : Use chiral columns to isolate the (S)-isomer.

Cross-Validate : Compare computational docking () with in vitro assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.